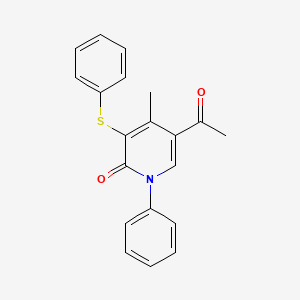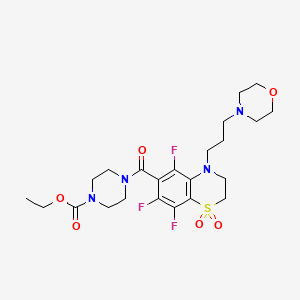
C23H31F3N4O6S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula “C23H31F3N4O6S” is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of “C23H31F3N4O6S” typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include nucleophilic substitution, electrophilic addition, and condensation reactions. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microfluidics and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Halogenation and alkylation are examples of substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, catalysts such as Lewis acids.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, “C23H31F3N4O6S” is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the development of new compounds and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays, helping to elucidate biological pathways and mechanisms.
Medicine: In medicine, “this compound” is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects. Clinical trials and preclinical studies are conducted to evaluate its safety and efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of “C23H31F3N4O6S” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the catalytic center. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
- “C22H30F3N4O6S”: A structurally similar compound with one less carbon atom.
- “C23H32F3N4O6S”: A similar compound with an additional hydrogen atom.
- “C23H31F2N4O6S”: A similar compound with one less fluorine atom.
Uniqueness: The uniqueness of “C23H31F3N4O6S” lies in its specific arrangement of functional groups and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its similar compounds, “this compound” may exhibit distinct properties such as higher stability, enhanced binding affinity to targets, or improved pharmacokinetic profiles.
属性
分子式 |
C23H31F3N4O6S |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
ethyl 4-[5,7,8-trifluoro-4-(3-morpholin-4-ylpropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H31F3N4O6S/c1-2-36-23(32)30-8-6-29(7-9-30)22(31)16-17(24)19(26)21-20(18(16)25)28(12-15-37(21,33)34)5-3-4-27-10-13-35-14-11-27/h2-15H2,1H3 |
InChI 键 |
ZZPDOODHLWIILJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCCN4CCOCC4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



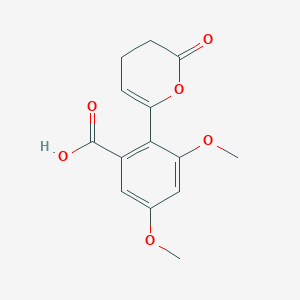
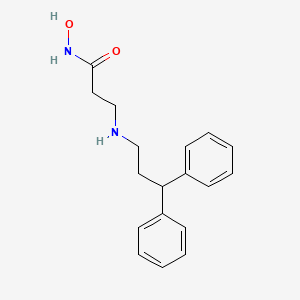
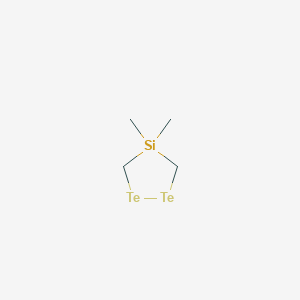
![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-valyl-S-benzyl-D-cysteine](/img/structure/B15171506.png)
![(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine](/img/structure/B15171508.png)

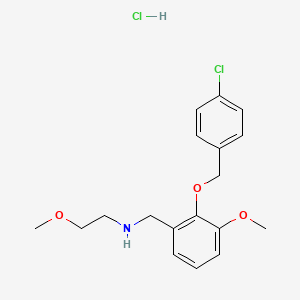


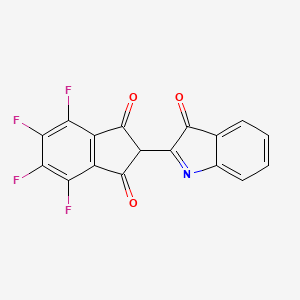
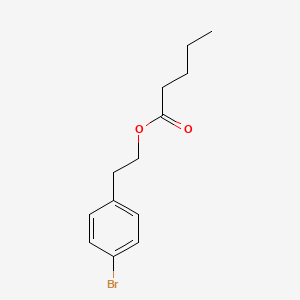
![3-Hexyl-3-[2-(prop-1-EN-2-YL)phenyl]cyclobutan-1-one](/img/structure/B15171541.png)
